molecular formula C11H15NO3 B14174176 1-Methyl-4-(2-methylpropoxy)-2-nitrobenzene CAS No. 918445-14-4

1-Methyl-4-(2-methylpropoxy)-2-nitrobenzene

Cat. No.: B14174176
CAS No.: 918445-14-4
M. Wt: 209.24 g/mol
InChI Key: WLIBVECRXYMLQP-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylpropoxy)-2-nitrobenzene is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzene, where a methyl group, a 2-methylpropoxy group, and a nitro group are substituted at the 1, 4, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-methylpropoxy)-2-nitrobenzene typically involves the nitration of 1-Methyl-4-(2-methylpropoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration at the 2-position of the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-methylpropoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methyl and 2-methylpropoxy groups can participate in electrophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Halogenating agents like bromine or chlorine, and Lewis acids as catalysts.

Major Products Formed

    Reduction: 1-Methyl-4-(2-methylpropoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-4-(2-methylpropoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylpropoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(2-methylpropoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitro-1-methylbenzene: Lacks the 2-methylpropoxy group, resulting in different physical and chemical properties.

Properties

CAS No.

918445-14-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-methyl-4-(2-methylpropoxy)-2-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-8(2)7-15-10-5-4-9(3)11(6-10)12(13)14/h4-6,8H,7H2,1-3H3

InChI Key

WLIBVECRXYMLQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C)C)[N+](=O)[O-]

Origin of Product

United States

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